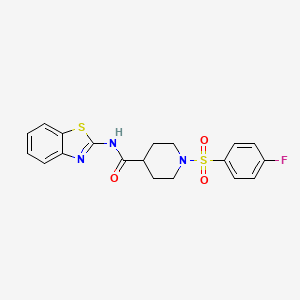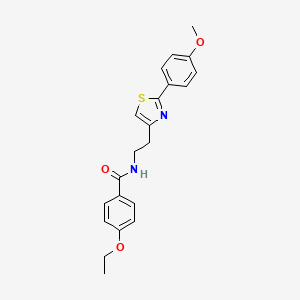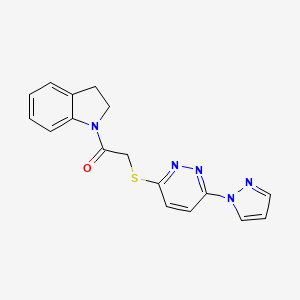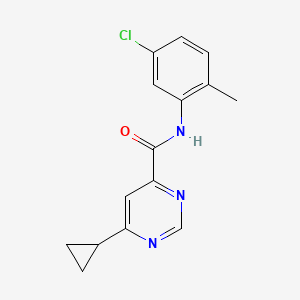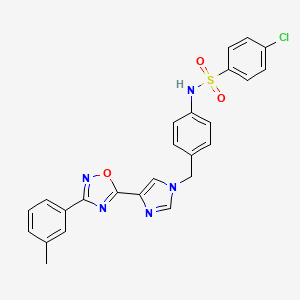
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. It consists of multiple functional groups, including an oxadiazole, imidazole, and benzenesulfonamide, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multistep reactions.
Starting from basic organic compounds, such as aromatic amines and sulfonyl chlorides, the pathway includes the formation of intermediate products like 1,2,4-oxadiazole and imidazole derivatives.
Typical conditions might include the use of catalysts, high temperatures, and controlled pH environments to facilitate the reactions.
Industrial Production Methods:
Industrial synthesis would require optimization for large-scale production, including efficient catalysts and cost-effective reagents.
Scaled-up reactions might involve continuous flow reactors to maintain reaction conditions and ensure high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the oxadiazole or benzenesulfonamide sites.
Reduction: : Reduction reactions can occur, particularly at the nitro or sulfonyl groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, acids, bases.
Major Products:
Oxidation might yield sulfone derivatives.
Reduction can produce amino derivatives.
Substitution typically results in various aromatic derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Important in studying the reactivity of various functional groups.
Biology:
Potential as a biological probe to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Can serve as a building block in the synthesis of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism largely depends on the specific application.
In medicinal contexts, it might interact with enzyme active sites or receptor proteins, disrupting their normal function.
Pathways could involve inhibition of enzyme activity or blocking receptor signaling pathways, ultimately leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-chloro-N-(4-((4-(3-m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is structurally similar to other sulfonamides and oxadiazole-containing compounds.
Uniqueness:
The presence of both an imidazole and an oxadiazole ring in the same molecule distinguishes it from simpler sulfonamides.
Provides a unique scaffold for drug development due to its potential multiple interactions with biological targets.
Conclusion:
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a versatile compound with promising applications in various fields. Its complex structure and multiple functional groups open avenues for extensive research in chemistry and medicine.
Propriétés
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNTYEKZNLUWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
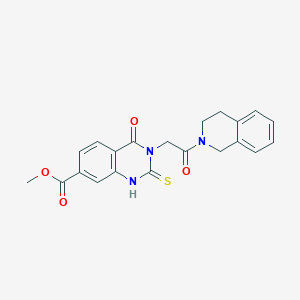
![methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2962452.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2962455.png)
![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2962458.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)
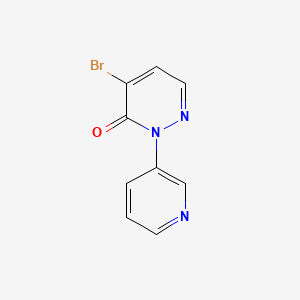
![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)
![N-(3-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2962463.png)
![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)
